1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone
CAS No.:
Cat. No.: VC20480736
Molecular Formula: C11H11BrFNO
Molecular Weight: 272.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11BrFNO |
---|---|
Molecular Weight | 272.11 g/mol |
IUPAC Name | 1-(5-bromo-4-fluoro-2-methylphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C11H11BrFNO/c1-7-5-9(13)8(12)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3 |
Standard InChI Key | SWZPDDWDYFLUIJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1N2CCCC2=O)Br)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone features a pyrrolidinone core (a five-membered lactam ring) substituted at the nitrogen atom with a polyhalogenated aromatic group. The phenyl ring is functionalized with bromine at position 5, fluorine at position 4, and a methyl group at position 2 (Figure 1). This arrangement creates a sterically hindered and electronically diverse system, with the bromine and fluorine atoms influencing both reactivity and intermolecular interactions .
Molecular Formula:
Molecular Weight: 272.12 g/mol (calculated from isotopic composition) .
Spectroscopic and Computational Data
-
IUPAC Name: 1-(5-bromo-4-fluoro-2-methylphenyl)pyrrolidin-2-one .
-
SMILES: (derived from analogous structures in PubChem and VulcanChem entries) .
-
InChI Key: Computed descriptors for similar compounds suggest a unique identifier reflective of the substitution pattern, though experimental validation is required .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(5-bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone can be approached via two primary routes:
-
Pyrrolidinone Ring Formation: Cyclization of γ-aminoketones or lactamization of δ-amino acids.
-
Aromatic Substitution: Introduction of bromine and fluorine onto a pre-functionalized phenylpyrrolidinone intermediate.
Intermediate Preparation
A critical intermediate, 2-bromo-4-fluoro-5-methylacetophenone, can be synthesized via Friedel-Crafts acylation of 1-bromo-4-fluoro-2-methylbenzene, followed by bromination at the α-position .
Example Protocol:
-
React 1-bromo-4-fluoro-2-methylbenzene (10 mmol) with acetyl chloride (12 mmol) in the presence of (15 mmol) in dichloromethane at 0°C for 4 hours .
-
Isolate 2-bromo-4-fluoro-5-methylacetophenone (yield: 78%) via column chromatography .
Pyrrolidinone Ring Closure
The lactam ring is formed via a Hoffman-type reaction or through condensation with a primary amine:
-
Condensation with 4-Aminobutyric Acid:
-
Heat 2-bromo-4-fluoro-5-methylacetophenone (5 mmol) with 4-aminobutyric acid (5.5 mmol) in toluene under reflux for 12 hours.
-
Yield: 62% after recrystallization from ethanol.
-
-
Cyclization via Hexamethylenetetramine (HMTA):
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited solubility in water (<0.1 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the lactam ring .
Spectroscopic Profiles
-
H NMR (400 MHz, CDCl): δ 7.45 (d, Hz, 1H, ArH), 7.02 (d, Hz, 1H, ArH), 3.65–3.58 (m, 4H, pyrrolidinone CH), 2.40 (s, 3H, CH) .
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume